molecular formula C9H7LiN4O2 B6606443 lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate CAS No. 2287300-15-4

lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate

Cat. No.: B6606443
CAS No.: 2287300-15-4
M. Wt: 210.1 g/mol
InChI Key: DXQUAJYAKQFKQG-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate is a complex organic compound that features a lithium ion coordinated with a pyrazine carboxylate moiety substituted with a 2-methyl-1H-imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, forming various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazine ring, leading to partially or fully reduced pyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the carboxylate group.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted carboxylate derivatives.

Scientific Research Applications

Chemistry

The compound is used as a ligand in coordination chemistry, forming complexes with various metals for catalytic applications.

Biology

In biological research, it is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor modulation.

Medicine

The compound is explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, it is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, altering the activity of metalloenzymes. The pyrazine ring can participate in π-π interactions with aromatic amino acids in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) ion 6-(2-methyl-1H-imidazol-1-yl)pyrazine-2-carboxylate is unique due to the presence of both imidazole and pyrazine rings, which provide a versatile framework for various chemical modifications and interactions. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

lithium;6-(2-methylimidazol-1-yl)pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2.Li/c1-6-11-2-3-13(6)8-5-10-4-7(12-8)9(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQUAJYAKQFKQG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC=CN1C2=NC(=CN=C2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7LiN4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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